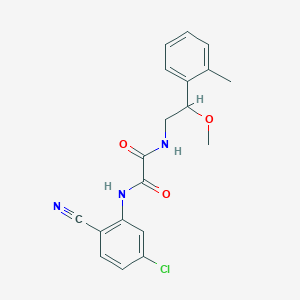

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Description

Historical Context of Oxalamide Development

The development of oxalamides traces its roots to the 19th century, when foundational work by Justus von Liebig on cyanogen hydrolysis laid the groundwork for understanding oxalic acid derivatives. Liebig’s pioneering studies on fulminic and cyanic acids revealed the structural versatility of nitrogen-containing compounds, which later inspired the synthesis of oxalamides as a distinct class of molecules. By the mid-20th century, advancements in organic synthesis enabled the production of symmetric oxalamides through ammonolysis of oxalate esters, as exemplified by the industrial-scale preparation of oxamide from dimethyl oxalate and ammonia.

The 21st century has witnessed a paradigm shift toward unsymmetrical oxalamides, driven by their enhanced utility in catalysis and medicinal chemistry. A landmark 2024 study demonstrated a one-pot synthesis of unsymmetrical oxalamides using dichloroacetamide and amines, highlighting the role of CBr₄ in facilitating triple CCl bond cleavage and selective bromination. This method’s scalability, validated through continuous-flow systems, marked a critical milestone in oxalamide chemistry. Against this backdrop, N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide emerged as a structurally complex unsymmetrical oxalamide, leveraging modern synthetic strategies to combine aromatic and aliphatic substituents.

Significance in Medicinal Chemistry and Drug Design

This compound exemplifies the strategic integration of pharmacophoric elements into oxalamide scaffolds. Its structure features three critical domains:

- A chloro-cyanophenyl group (C₆H₃ClCN), which enhances lipid solubility and modulates electronic properties via the electron-withdrawing cyano and chloro substituents.

- A methoxy-tolyl ethyl chain (C₁₀H₁₃O), contributing steric bulk and potential π-π stacking interactions with aromatic residues in biological targets.

- The oxalamide core (NHC(O)C(O)NH), serving as a hydrogen-bonding motif that mimics peptide backbones, a design principle widely exploited in protease inhibitor development.

Recent studies underscore its role as a precursor in Cu-catalyzed Ullmann-Goldberg reactions, where oxalamide ligands facilitate aryl halide amination at mild temperatures. For instance, a 2024 report detailed its use in coupling heteroaryl bromides with phenols, achieving yields exceeding 85% under ligand-accelerated conditions. This catalytic versatility positions the compound as a valuable tool in constructing complex drug intermediates.

Research Objectives and Scope

Current research on this compound focuses on three objectives:

- Mechanistic Elucidation : Resolving its coordination behavior with transition metals, particularly copper, to optimize catalytic cycles in cross-coupling reactions.

- Structure-Activity Relationships (SAR) : Systematic modification of its substituents to enhance binding affinity for kinase targets, as suggested by preliminary docking studies.

- Synthetic Scalability : Adapting batch processes to continuous manufacturing platforms, building on the success of gram-scale syntheses reported in 2024.

The scope of investigation extends to its potential as a bioisostere for carbamate and urea groups in drug candidates, leveraging its metabolic stability and hydrogen-bonding capacity.

Classification within Oxalamide Family

This compound belongs to the unsymmetrical N,N'-disubstituted oxalamide subclass, distinguished by its heteroaryl and branched alkyl substituents. Comparative analysis with related structures reveals key differentiators:

This structural profile enables unique applications in asymmetric catalysis and targeted drug design, areas where symmetric oxalamides exhibit limited versatility. The methoxy-tolyl group’s ortho substitution further induces conformational rigidity, a trait correlated with enhanced enantioselectivity in catalytic systems.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-12-5-3-4-6-15(12)17(26-2)11-22-18(24)19(25)23-16-9-14(20)8-7-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYBLQIVVTUVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine derivative to form the oxalamide backbone.

Introduction of the 5-chloro-2-cyanophenyl group: This step involves the substitution reaction where a 5-chloro-2-cyanophenyl derivative is introduced to the oxalamide core.

Attachment of the 2-methoxy-2-(o-tolyl)ethyl group: This step involves the reaction of the oxalamide intermediate with a 2-methoxy-2-(o-tolyl)ethyl derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents such as chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with additional hydrogen atoms.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

Antiviral Activity:

Flavoring Agents:

- S336 (): A potent umami flavor enhancer with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day and regulatory approval. Its pyridinylethyl group contributes to taste receptor (hTAS1R1/hTAS1R3) activation .

Metabolic and Toxicological Profiles:

- S336 and analogs (): Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability via alternative pathways (e.g., demethylation) .

- Compound 28 (): Demonstrated efficacy as a cytochrome P450 4F11 inhibitor, with NMR-confirmed purity and moderate yield (64%). The 3-chloro-4-fluorophenyl group may enhance target selectivity .

Key Insights :

- Analytical challenges include resolving stereoisomers (as seen in ’s Compound 14, a 1:1 mixture) and confirming cyanophenyl stability under reaction conditions .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20ClN3O2

- Molecular Weight : 345.82 g/mol

- CAS Number : 942012-61-5

The compound features a chloro-substituted cyanophenyl group and a methoxy-tolyl ethyl moiety, suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and cell proliferation.

- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Biological Activity Studies

Research has demonstrated the biological activity of this compound across several models:

Anticancer Activity

In vitro studies have indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Case Study: In Vivo Evaluation

A recent study evaluated the in vivo effects of the compound using Ehrlich ascites carcinoma (EAC) models in mice:

- Dosage : Mice were treated with varying doses (10 mg/kg to 50 mg/kg).

- Results : Significant reduction in tumor volume and increased survival rates were observed in treated groups compared to controls. Histopathological analysis revealed reduced cellular proliferation and increased apoptosis markers such as cleaved caspase-3.

Comparative Biological Activity Table

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A549 | 15 | Enzyme inhibition |

| Antiproliferative | MCF7 | 20 | Receptor modulation |

| Antiproliferative | HCT116 | 25 | Apoptosis induction |

| In Vivo EAC Model | Mice | N/A | Tumor volume reduction, apoptosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, and what intermediates are critical?

- Methodology : Synthesis typically involves:

Preparation of 5-chloro-2-cyanophenylamine via nitration of 5-chloro-2-nitrobenzene followed by reduction (e.g., using H₂/Pd-C) .

Formation of the oxalamide backbone by reacting the amine with oxalyl chloride under anhydrous conditions .

Introduction of the 2-methoxy-2-(o-tolyl)ethyl group via nucleophilic substitution or coupling reactions (e.g., using 2-bromoethyl derivatives in the presence of a base like K₂CO₃) .

- Critical Intermediates :

- 5-Chloro-2-cyanophenylamine (purity >95% confirmed by HPLC).

- Oxalamide precursor (characterized via ¹H NMR and LC-MS).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ ~3.3 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H⁺] at m/z 438.1) and purity (>90% by HPLC) .

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Enzyme inhibition assays : Test against targets like soluble epoxide hydrolase (sEH) or kinases using fluorometric/colorimetric substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 2-methoxy-2-(o-tolyl)ethyl group?

- Methodology :

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Temperature control : Maintain 60–80°C to balance reactivity and byproduct formation .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or Pd-mediated coupling for sterically hindered substrates .

- Data Contradictions : Lower yields (~30–40%) reported in non-polar solvents (e.g., toluene) due to poor solubility of intermediates .

Q. What strategies resolve contradictory biological activity data across cell lines?

- Methodology :

- Dose-response curves : Validate activity thresholds (e.g., IC₅₀ discrepancies in MCF-7 vs. HepG2 cells) using triplicate assays .

- Metabolic stability tests : Incubate with liver microsomes to assess if differential metabolism explains variability .

- Target profiling : Use siRNA knockdown or CRISPR to confirm on-target effects vs. off-target interactions .

Q. How do substituents on the phenyl and o-tolyl groups influence structure-activity relationships (SAR)?

- Methodology :

- Comparative SAR Table :

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to map substituent interactions with sEH active sites .

Q. What mechanistic insights explain its stability under physiological pH conditions?

- Methodology :

- pH stability assays : Incubate compound in buffers (pH 2–10) and monitor degradation via LC-MS.

- Key Finding : Stable at pH 4–7 (t₁/₂ >24 hrs), but hydrolyzes at pH >8 due to amide bond cleavage .

- Degradation products : Identify via HRMS (e.g., cleavage fragments at m/z 215.0 and 223.1) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Methodology :

- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .

- Scaffold hopping : Replace o-tolyl with bioisosteres (e.g., thiophene) to enhance solubility while retaining activity .

- Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.